molecular formula C19H20N2 B15064506 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine

Cat. No.: B15064506
M. Wt: 276.4 g/mol
InChI Key: LWTHEPKNZBKYRL-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a phenylacetylene derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-(1-oxo-3-phenyl-2-propenyl)piperidine share structural similarities and may exhibit comparable chemical properties.

    Phenylacetylene Derivatives: Compounds containing the phenylacetylene moiety can undergo similar types of chemical reactions.

Uniqueness

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

4-(3-phenyl-1-piperidin-1-ylprop-2-ynyl)pyridine

InChI

InChI=1S/C19H20N2/c1-3-7-17(8-4-1)9-10-19(18-11-13-20-14-12-18)21-15-5-2-6-16-21/h1,3-4,7-8,11-14,19H,2,5-6,15-16H2

InChI Key

LWTHEPKNZBKYRL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

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